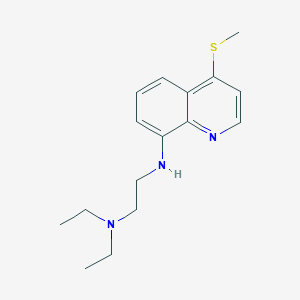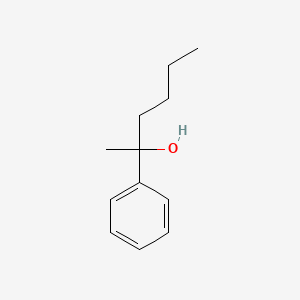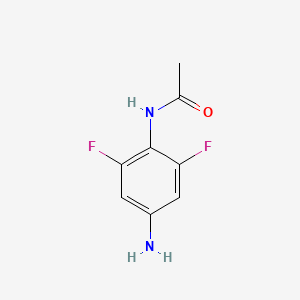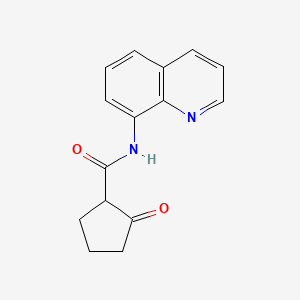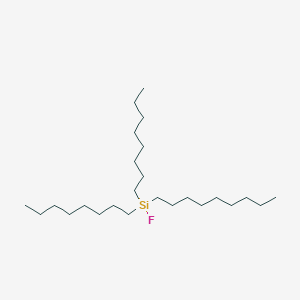![molecular formula C12H6ClN3O3S B14004282 4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole CAS No. 53619-63-9](/img/structure/B14004282.png)
4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of a benzoxadiazole core substituted with a 4-chlorophenylthio group at the 4-position and a nitro group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- typically involves the following steps:
-
Formation of the Benzoxadiazole Core: : The benzoxadiazole core can be synthesized using 2-aminophenol as a precursor. The reaction involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency .
-
Introduction of the 4-Chlorophenylthio Group: : The 4-chlorophenylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzoxadiazole core with 4-chlorothiophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate .
-
Nitration: : The final step involves the nitration of the benzoxadiazole derivative to introduce the nitro group at the 7-position. This can be achieved using a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the nitro group can be achieved using reducing agents, such as sodium borohydride or catalytic hydrogenation, to form the corresponding amine derivative .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles, such as amines or thiols .
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- has several scientific research applications, including:
-
Medicinal Chemistry: : The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
-
Materials Science: : The compound is used in the development of organic semiconductors and optoelectronic devices. Its strong electron-accepting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
-
Biological Research: : The compound is used as a fluorescent probe for the detection of biomolecules, such as amino acids and proteins. Its fluorescence properties enable sensitive and selective detection in various biological assays .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- involves its interaction with specific molecular targets and pathways:
-
Electron-Accepting Properties: : The compound’s strong electron-accepting properties allow it to participate in electron transfer reactions, which are crucial for its applications in optoelectronic devices .
-
Fluorescence: : The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT) upon excitation. This property is utilized in biological assays for the detection of biomolecules .
-
Biological Activity: : The compound’s antimicrobial and anticancer activities are believed to be mediated through its interaction with cellular targets, such as enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- can be compared with other similar compounds, such as:
-
2,1,3-Benzoxadiazole: : The parent compound, which lacks the 4-chlorophenylthio and nitro substituents. It serves as a basic scaffold for the synthesis of various derivatives .
-
4-Chloro-7-nitrobenzofurazan: : A similar compound with a benzofurazan core instead of a benzoxadiazole core. It exhibits similar electron-accepting properties but differs in its chemical reactivity and biological activity .
-
2,1,3-Benzothiadiazole: : A sulfur-containing analogue of benzoxadiazole. It is widely used in organic electronics and exhibits different optoelectronic properties compared to benzoxadiazole derivatives .
The uniqueness of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of electron-accepting properties, fluorescence, and biological activity makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
53619-63-9 |
|---|---|
Molecular Formula |
C12H6ClN3O3S |
Molecular Weight |
307.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)20-10-6-5-9(16(17)18)11-12(10)15-19-14-11/h1-6H |
InChI Key |
UVGSMWHOVUXXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
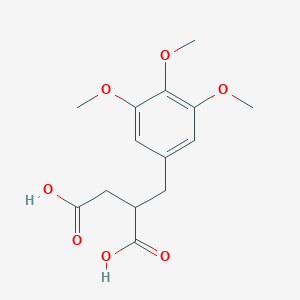
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
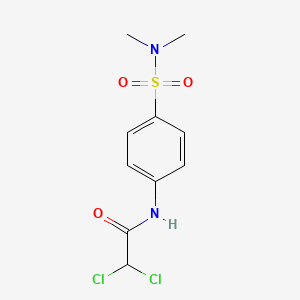
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
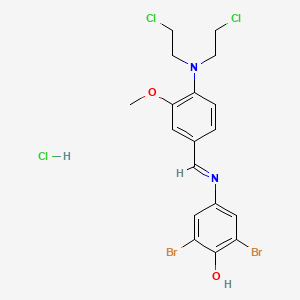
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
